molecular formula C10H6Cl2N2O2 B1293016 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride CAS No. 1119450-88-2

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride

Cat. No. B1293016
M. Wt: 257.07 g/mol
InChI Key: DJELKBITKMTWRU-UHFFFAOYSA-N
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Description

The compound 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds that feature the 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. This moiety is known for its utility in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy, as seen in the first paper where a series of 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring were synthesized and evaluated as RET kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of derivatives that contain the 1,2,4-oxadiazole ring. For instance, compound I-8, which contains the 1,2,4-oxadiazole ring, was synthesized and found to strongly inhibit RET kinase activity at both the molecular and cellular levels . Another example is the reaction of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride, which under certain conditions, leads to a rearrangement into different compounds featuring the 1,2,4-oxadiazole ring . These studies demonstrate the synthetic versatility of the 1,2,4-oxadiazole moiety and its relevance in the development of pharmacologically active compounds.

Molecular Structure Analysis

While the exact molecular structure of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is not provided, the papers do offer insights into the structural characteristics of similar compounds. For example, the crystal structure analysis of a related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, was performed to clarify its molecular structure, which includes a benzothiazole unit . This analysis involved X-ray crystallography, which is a common technique for determining the three-dimensional arrangement of atoms within a crystal.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the 1,2,4-oxadiazole ring can be inferred from the reactions described in the papers. For instance, the reaction of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride and its subsequent rearrangement under heat in DMSO indicates that the 1,2,4-oxadiazole ring can participate in complex chemical transformations . These reactions are important for the synthesis of novel compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride are not directly discussed in the provided papers. However, the papers do mention properties of structurally related compounds. For example, the antiproliferative activity of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides against cancer cell lines suggests that the 1,2,4-oxadiazole derivatives can have significant biological activity . Additionally, the crystal structure analysis provides information on bond lengths and angles, which are crucial for understanding the physical properties of these compounds .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antibacterial Activities : A study by Singh (2012) detailed the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives via reactions between benzoyl chloride and chloro, nitro benzoyl chloride with oxasemicarbazide. These compounds were evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria, showcasing the compound's potential in antimicrobial drug development (Singh, 2012).

  • Anticancer Activities : Ravinaik et al. (2021) synthesized a series of benzamides starting from substituted benzoyl chlorides and evaluated them for anticancer activity against various cancer cell lines. Some derivatives exhibited higher activity than the reference drug, etoposide, highlighting the potential of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride in cancer research (Ravinaik et al., 2021).

Chemical Synthesis and Material Science Applications

  • Ring-fission and C–C Bond Cleavage : Jäger et al. (2002) explored reactions leading to the ring fission of the oxadiazole system, providing insights into chemical reaction mechanisms and potential applications in synthetic chemistry (Jäger et al., 2002).

  • Stereoselective Synthesis : Yu et al. (2003) reported a novel procedure for the stereoselective synthesis of a specific 1,2,4-oxadiazole derivative, showcasing the utility of benzoyl chloride in creating complex molecules with potential applications in drug design and organic chemistry (Yu et al., 2003).

  • Photo-luminescent Properties : Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives with cholesteric and nematic/smectic A mesophases, which exhibited strong blue fluorescence emission. This suggests potential applications in optoelectronic devices and materials science (Han et al., 2010).

Safety And Hazards

The compound is classified as a combustible solid . It is also classified as Eye Irritant 2 and Skin Irritant 2 . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJELKBITKMTWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride

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